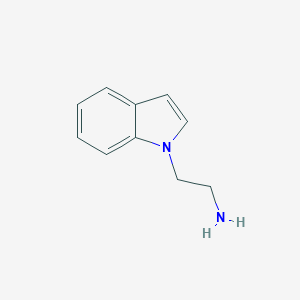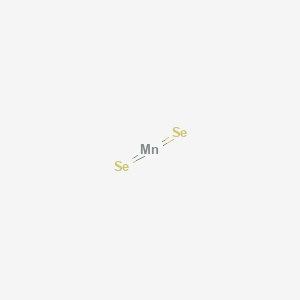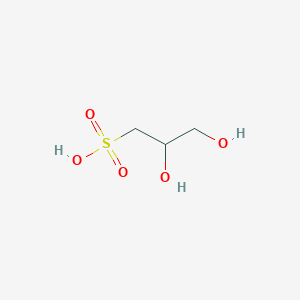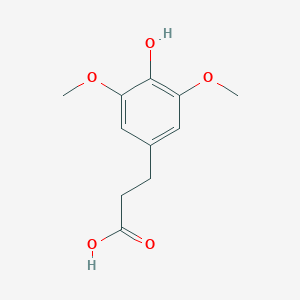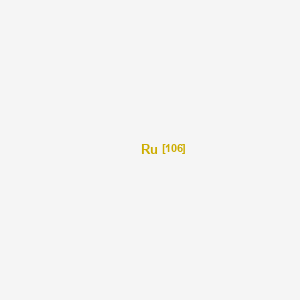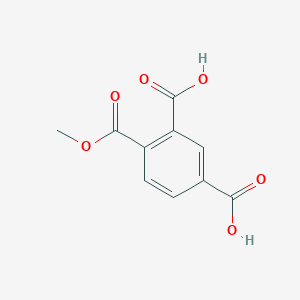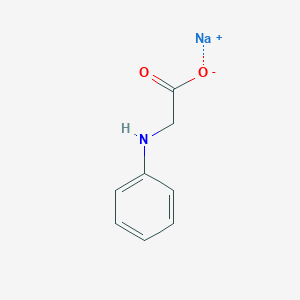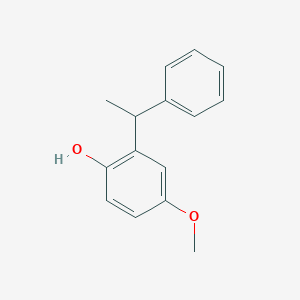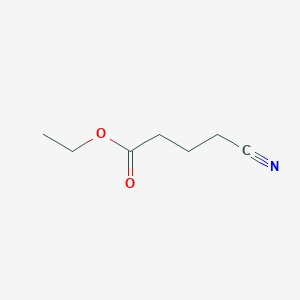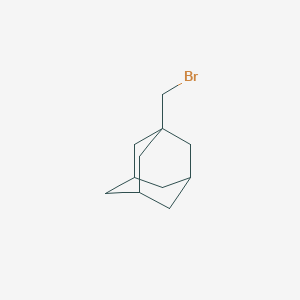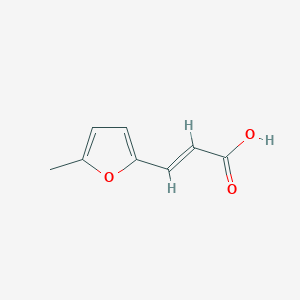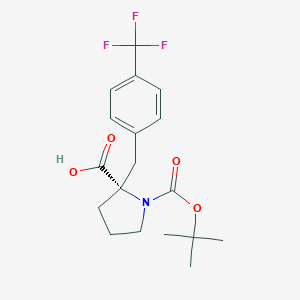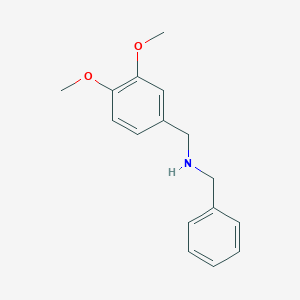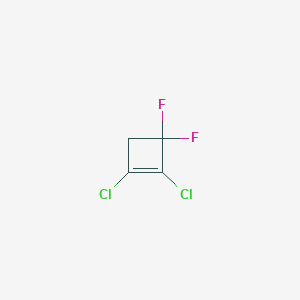
1,2-Dichloro-3,3-difluorocyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3,3-difluorocyclobutene (DCDFCB) is a chemical compound that has been studied extensively in the field of organic chemistry due to its unique properties and potential applications. DCDFCB is a cyclobutene derivative that contains two chlorine atoms and two fluorine atoms attached to the four-membered ring. This compound has been synthesized using various methods and has been found to have several interesting properties that make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene is not fully understood. However, it has been found to interact with specific receptors in the body. 1,2-Dichloro-3,3-difluorocyclobutene has been found to bind to the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory.
Effets Biochimiques Et Physiologiques
1,2-Dichloro-3,3-difluorocyclobutene has been found to have several biochemical and physiological effects. This compound has been found to be a potent inhibitor of acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in several physiological processes. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dichloro-3,3-difluorocyclobutene has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to be stable under a wide range of conditions. 1,2-Dichloro-3,3-difluorocyclobutene has also been found to be a good starting material for the synthesis of several other compounds. However, 1,2-Dichloro-3,3-difluorocyclobutene has some limitations for lab experiments. This compound is toxic and must be handled with care. 1,2-Dichloro-3,3-difluorocyclobutene is also sensitive to moisture and must be stored under dry conditions.
Orientations Futures
There are several future directions for the study of 1,2-Dichloro-3,3-difluorocyclobutene. One direction is the synthesis of new compounds using 1,2-Dichloro-3,3-difluorocyclobutene as a starting material. Another direction is the study of the mechanism of action of 1,2-Dichloro-3,3-difluorocyclobutene. This compound has been found to interact with specific receptors, and further studies are needed to understand the exact mechanism of action. Additionally, the potential applications of 1,2-Dichloro-3,3-difluorocyclobutene in drug discovery need to be explored further. Finally, the toxicity of 1,2-Dichloro-3,3-difluorocyclobutene needs to be studied in more detail to ensure safe handling in lab experiments.
Méthodes De Synthèse
The synthesis of 1,2-Dichloro-3,3-difluorocyclobutene has been achieved using different methods. One of the most common methods involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with thionyl chloride. This reaction produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields. Another method involves the reaction of 1,2-dichloro-3,3-difluorocyclobutene-1,2-dicarboxylic acid with phosphorus pentachloride. This method also produces 1,2-Dichloro-3,3-difluorocyclobutene in high yields.
Applications De Recherche Scientifique
1,2-Dichloro-3,3-difluorocyclobutene has been studied extensively in the field of organic chemistry due to its unique properties. This compound has been found to be a good candidate for the synthesis of several other compounds. 1,2-Dichloro-3,3-difluorocyclobutene has also been used as a starting material for the synthesis of biologically active compounds. 1,2-Dichloro-3,3-difluorocyclobutene has been found to have potential applications in the field of drug discovery due to its ability to bind to specific receptors.
Propriétés
Numéro CAS |
14851-11-7 |
|---|---|
Nom du produit |
1,2-Dichloro-3,3-difluorocyclobutene |
Formule moléculaire |
C4H2Cl2F2 |
Poids moléculaire |
158.96 g/mol |
Nom IUPAC |
1,2-dichloro-3,3-difluorocyclobutene |
InChI |
InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2 |
Clé InChI |
YSJHRGHDXIZJIW-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1(F)F)Cl)Cl |
SMILES canonique |
C1C(=C(C1(F)F)Cl)Cl |
Synonymes |
Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



